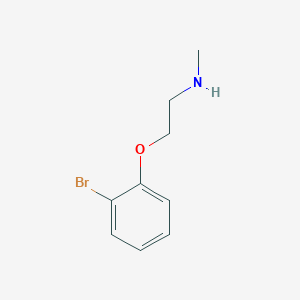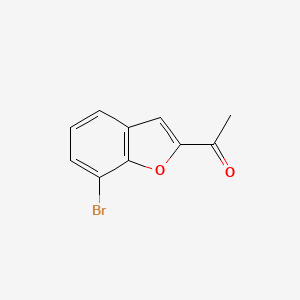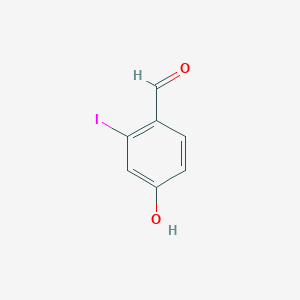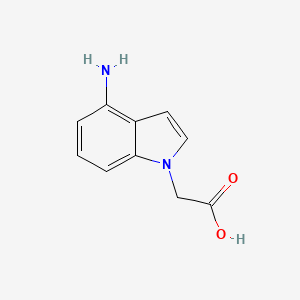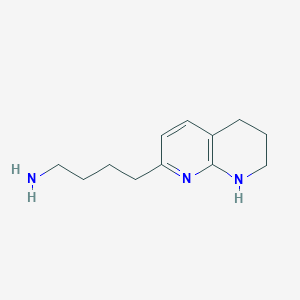![molecular formula C17H25BO2Si B1341889 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane CAS No. 870238-65-6](/img/structure/B1341889.png)
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
描述
The compound 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane is a specialized molecule that is likely to be used in organic synthesis and catalysis. While the provided papers do not directly discuss this compound, they do provide insight into the broader class of 1,3,2-dioxaborolane derivatives and their utility in organic chemistry. For instance, 2-(Trimethylsiloxy)-1,3,2-dioxaborolanes, which are related to the compound , have been synthesized and studied for their physical properties and potential applications in synthesis .
Synthesis Analysis
The synthesis of related 1,3,2-dioxaborolane compounds involves the cleavage of trialkyltin or germanium derivatives with trimethylchlorosilane . This method could potentially be adapted for the synthesis of 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane, although the specific details would depend on the availability of suitable starting materials and the desired functional groups on the phenyl ring.
Molecular Structure Analysis
The molecular structure of 1,3,2-dioxaborolane derivatives is characterized by the presence of a boron atom within a cyclic framework that includes two oxygen atoms and one carbon atom. The physical measurements such as molecular weights, infrared, and proton nuclear magnetic resonance (p.m.r.) spectra provide valuable information about the structure and substituents on the ring .
Chemical Reactions Analysis
Although the specific chemical reactions of 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane are not detailed in the provided papers, similar compounds have been shown to be effective catalysts. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been used as a catalyst for the amide condensation of sterically demanding carboxylic acids . This suggests that the compound may also have catalytic properties, particularly in reactions that benefit from the presence of a boron Lewis acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborolane derivatives can be inferred from their molecular structure and the substituents present. The infrared and p.m.r. spectra provide insights into the functional groups and the electronic environment of the boron center . These properties are crucial for understanding the reactivity and potential applications of the compound in organic synthesis and catalysis.
科学研究应用
Synthesis and Molecular Structure
This compound and its derivatives have been pivotal in the development of novel synthesis methods for organic molecules and materials. For example, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives using similar boronic esters demonstrates their utility in creating compounds with potential inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002). Additionally, the preparation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane through rhodium-catalyzed hydroboration highlights its structural and chemical versatility (Coombs et al., 2006).
Development of Silicon-Based Drugs and Odorants
The compound has been used as a building block for the synthesis of biologically active derivatives, such as the retinoid agonist disila-bexarotene. This showcases its potential in the development of silicon-based drugs, offering a new pathway for drug design and synthesis (Büttner et al., 2007).
Application in Sensing and Detection
Derivatives of this compound have been employed in the design and synthesis of new materials for sensing applications. For instance, a new 4-substituted pyrene derivative was synthesized for the detection of H2O2 in living cells, demonstrating the compound’s utility in developing sensitive and selective probes for biological and environmental monitoring (Nie et al., 2020).
Continuous Flow Synthesis
The scalability of synthesizing such compounds has been demonstrated through a continuous-flow and distillation process, highlighting their practical application in industrial settings. This process efficiently produced key reagents for propargylation, showcasing the compound's significance in facilitating large-scale organic synthesis (Fandrick et al., 2012).
Electrochemical Properties
Research into the electrochemical properties of sulfur-containing organoboron compounds related to this chemical structure has opened new avenues for the development of electrochemical sensors and devices, indicating its broad applicability in both organic electronics and analytical chemistry (Tanigawa et al., 2016).
未来方向
The future directions for the use of 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane in chemical reactions and synthesis are promising. Its ability to participate in borylation and hydroboration reactions makes it a valuable tool in the synthesis of complex organic compounds .
属性
IUPAC Name |
trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKKODWPGJIJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592229 | |
| Record name | Trimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane | |
CAS RN |
870238-65-6 | |
| Record name | Trimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)


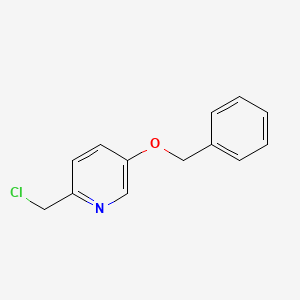

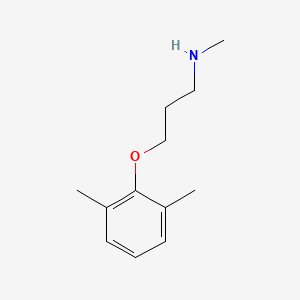
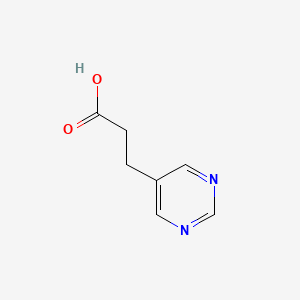
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)
